molecular formula C19H22N4 B5974743 3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine

3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5974743
M. Wt: 306.4 g/mol
InChI Key: IZHBZGDWYAGVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo various reactions at their different functional groups, including substitution reactions with different nucleophiles .

Future Directions

The future research directions involving this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, given the biological activity of some pyrazolo[1,5-a]pyrimidines, this compound could be investigated for potential medicinal uses .

properties

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-13-7-6-8-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-9-4-5-10-22/h6-8,11-12H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBZGDWYAGVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

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